1-Azabicyclo[2.2.1]heptan-3-one
Overview
Description
1-Azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that is of significant interest in medicinal chemistry due to its structural similarity to various bioactive molecules. The azabicyclo[2.2.1]heptane scaffold is a versatile intermediate in the synthesis of numerous compounds, including those with potential pharmacological activities .
Synthesis Analysis
The synthesis of azabicyclo[2.2.1]heptane derivatives has been approached through various methods. For instance, a ten-step chemical pathway has been developed to synthesize azabicyclo[2.2.1]heptane derivatives with a pyridinyl substituent, demonstrating nanomolar potency at nicotinic receptors . Another study reported the synthesis of a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, which is an analogue of 2-aminoadipic acid, achieved in six steps from dimethyl-meso-2,5-dibromohexanedioate .
Molecular Structure Analysis
The molecular structure of 1-azabicyclo[2.2.1]heptan-3-one is characterized by a seven-membered ring fused to a cyclopropane ring, with a ketone functional group at the third position. This structure provides a rigid framework that can mimic the conformation of biologically active molecules, making it a valuable scaffold in drug design .
Chemical Reactions Analysis
Azabicyclo[2.2.1]heptane derivatives are reactive intermediates that can undergo various chemical transformations. For example, the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one epoxide has been used as an intermediate for the synthesis of cyclopentyl carbocyclic nucleoside analogues . Additionally, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues involved an intermolecular [2+2] photocycloaddition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-azabicyclo[2.2.1]heptan-3-one derivatives are influenced by their rigid bicyclic structure. The presence of the ketone group and the potential for further functionalization make these compounds versatile intermediates in organic synthesis. Their reactivity and the ability to form stable, conformationally restricted analogues of bioactive molecules are particularly valuable in the development of new pharmaceuticals .
Scientific Research Applications
High-Energy Density Compounds (HEDCs)
- Scientific Field: Computational Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one derivatives have been theoretically studied for their potential as high-energy density compounds (HEDCs). These compounds are designed with an aza nitrogen atom and nitro substituent .
- Methods of Application: The density, heat of sublimation, and impact sensitivity of these compounds were estimated using electrostatic potential analysis of the molecular surface .
- Results: The number of aza nitrogen atoms and NO2 groups were found to be important factors for improving the heat of formation (HOF), density, and detonation properties. The detonation velocity and detonation pressure were found to be between 5.77–9.65 km/s and 12.30-43.64 GPa, respectively .
HIV-1 Inhibitor
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one and its antipode are precursors to the enantiomers of the carbocyclic nucleoside carbovir. Carbovir has been demonstrated to be a potent inhibitor of HIV-1 .
- Results: Based on clinical trials, carbovir could potentially become an alternative to AZT, a current treatment for HIV .
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes
- Scientific Field: Organic Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one has been used in the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes via a photocatalytic Minisci reaction . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .
- Methods of Application: The synthesis involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
- Results: This chemistry enables access to heterocycle-functionalized bicyclo[3.1.1]heptane-containing structures .
Precursor to Amino-Peramivir
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one can be used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor .
Synthesis of Five-Membered Analogs of 4-Amino-5-Halopentanoic Acids
- Scientific Field: Medicinal Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]hept-5-en-3-one can be used to prepare five-membered analogs of 4-amino-5-halopentanoic acids, which are potential GABA aminotransferase (GABA-AT) inactivators .
Synthesis of Bicyclo- and 1-Azabicyclo[1.1.0]butanes
- Scientific Field: Organic Chemistry
- Application Summary: 1-Azabicyclo[2.2.1]heptan-3-one has been used in the synthesis of bicyclo- and 1-azabicyclo[1.1.0]butanes . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
- Methods of Application: The synthesis involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
- Results: This chemistry enables access to heterocycle-functionalized bicyclo[3.1.1]heptane-containing structures .
Safety And Hazards
Future Directions
The 1-Azabicyclo[2.2.1]heptan-3-one scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new methodologies for the stereochemical control in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRMKOCTSUHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864991 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.1]heptan-3-one | |
CAS RN |
21472-89-9 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21472-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo(2.2.1)heptan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azabicyclo[2.2.1]heptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Q2DRD4KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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